Cas no 2688734-93-0 (5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester)

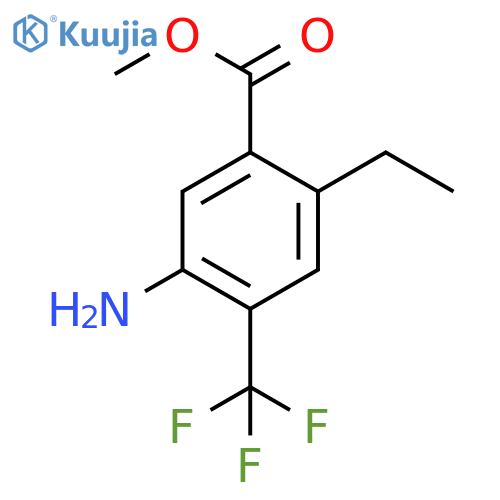

2688734-93-0 structure

商品名:5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester

CAS番号:2688734-93-0

MF:C11H12F3NO2

メガワット:247.21

CID:5088762

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- 5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester

-

- インチ: 1S/C11H12F3NO2/c1-3-6-4-8(11(12,13)14)9(15)5-7(6)10(16)17-2/h4-5H,3,15H2,1-2H3

- InChIKey: HBYWMYJXAKOMIA-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC)=O)=CC(N)=C(C(F)(F)F)C=C1CC

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1291873-250mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 250mg |

$950 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1291873-50mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 50mg |

$340 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1291873-500mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 500mg |

$1545 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1291873-250mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 250mg |

$950 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1291873-500mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 500mg |

$1545 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1291873-25mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 25mg |

$240 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1291873-50mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 50mg |

$340 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1291873-100mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 100mg |

$535 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1291873-25mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 25mg |

$240 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1291873-10mg |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester |

2688734-93-0 | 95% | 10mg |

$195 | 2024-07-28 |

5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2688734-93-0 (5-Amino-2-ethyl-4-trifluoromethyl-benzoic acid methyl ester) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 61549-49-3(9-Decenenitrile)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量